

Rigosertib molecular targets and signaling pathways

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An In-depth Technical Guide on the Molecular Targets and Signaling Pathways of Rigosertib

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rigosertib (ON 01910.Na) is a styryl-benzyl sulfone that has been the subject of extensive research and clinical investigation as a potential anti-cancer agent. Its clinical progression has been marked by a complex and evolving understanding of its mechanism of action. Initially identified as a Polo-like kinase 1 (Plk1) inhibitor, subsequent research has revealed a multi-targeted profile, implicating it in the modulation of several critical signaling pathways, including the PI3K/Akt and RAS/MAPK pathways. More recent evidence has also characterized rigosertib as a microtubule-destabilizing agent. This technical guide provides a comprehensive overview of the molecular targets and signaling pathways affected by rigosertib, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions to offer a clear and in-depth resource for the scientific community.

Introduction

Rigosertib is a novel, non-ATP-competitive small molecule inhibitor that has demonstrated broad anti-tumor activity.^[1] The journey to elucidate its precise mechanism of action has been complex, with multiple molecular targets and signaling pathways being identified over time. This has led to a characterization of rigosertib as a multi-target inhibitor.^{[1][2]} Understanding

the intricate interplay of these targets and pathways is crucial for optimizing its therapeutic application and for the development of predictive biomarkers to identify patient populations most likely to benefit from rigosertib treatment. This guide will delve into the core molecular interactions of rigosertib, providing a technical foundation for researchers and drug development professionals.

Primary Molecular Targets

The scientific literature has identified several primary molecular targets of rigosertib, with the understanding of their relative contributions to its anti-cancer effects evolving over time.

Polo-like Kinase 1 (Plk1)

Plk1, a key regulator of the G2/M transition in the cell cycle, was the first identified target of rigosertib.^[3] Rigosertib acts as a non-ATP-competitive inhibitor of Plk1.^[4] Inhibition of Plk1 by rigosertib disrupts the G2/M cell-cycle transition, leading to mitotic arrest and subsequent apoptosis.^[3]

Phosphoinositide 3-Kinase (PI3K)

Rigosertib has been shown to inhibit the PI3K/Akt signaling pathway.^{[5][6]} This inhibition is observed in a dose-dependent manner and affects key downstream effector proteins involved in cell survival and proliferation.^[6] The dual inhibition of Plk1 and PI3K pathways positions rigosertib as a unique agent capable of concurrently targeting cell cycle progression and pro-survival signaling.^{[7][8]}

RAS Effector Pathways

Rigosertib functions as a RAS mimetic, binding to the RAS-binding domains (RBDs) of RAS effector proteins such as RAF kinases and PI3K.^{[9][10]} This interaction prevents the binding of RAS to its effectors, thereby inhibiting downstream signaling through pathways like the RAS/RAF/MEK/ERK cascade.^[9]

Tubulin and Microtubule Dynamics

More recent evidence, primarily from CRISPR-based genetic screens, has identified rigosertib as a microtubule-destabilizing agent.^{[2][11]} It has been shown to bind to tubulin, leading to the disruption of microtubule polymerization.^[11] This activity is consistent with the observed mitotic

arrest in rigosertib-treated cells. There has been some debate regarding whether this effect is intrinsic to rigosertib or due to a contaminant in some commercial preparations; however, studies using pharmaceutical-grade rigosertib have supported its role as a microtubule destabilizer.[\[11\]](#)

Quantitative Data on Rigosertib Activity

The following tables summarize the key quantitative data regarding the inhibitory activity of rigosertib against its molecular targets and its cytotoxic effects on cancer cell lines.

Target	IC50 Value	Assay Conditions	Reference
Polo-like Kinase 1 (Plk1)	9 nM	Cell-free kinase assay	[4] [12]
Polo-like Kinase 1 (Plk1)	9-10 nM	In vitro phosphorylation experiments with recombinant Plk1	[1]
Various Kinases (Plk2, PDGFR, Flt1, BCR-ABL, Fyn, Src, CDK1)	18-260 nM	Not specified	[12]

Table 1: Inhibitory Concentration (IC50) of Rigosertib Against Kinase Targets.

Cell Line Type	IC50 Range	Reference
Various Tumor Cell Lines (94 lines including BT27, MCF-7, DU145, PC3, U87, A549, H187, RF1, HCT15, SW480, KB)	50-250 nM	[12]
Multidrug-Resistant Tumor Cell Lines (MES-SA, MES-SA/DX5a, CEM, CEM/C2a)	50-100 nM	[12]

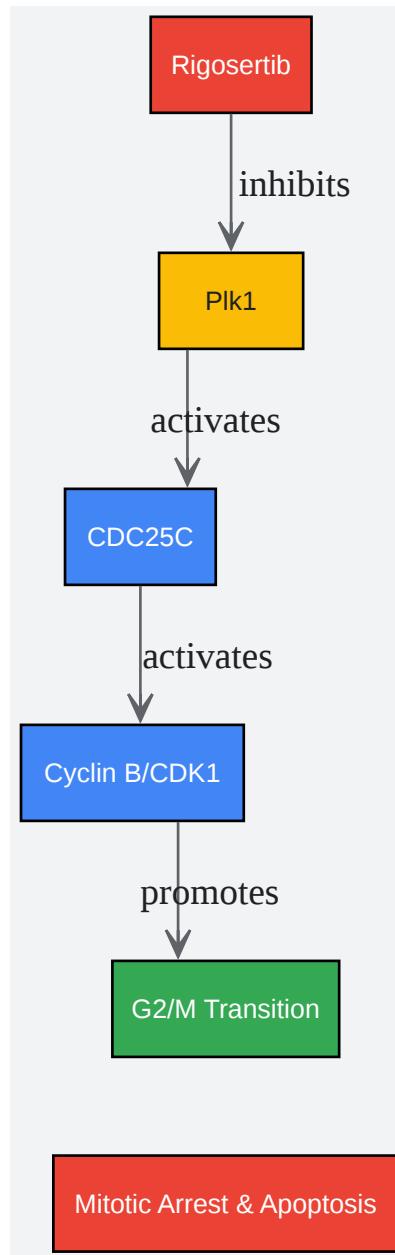
Table 2: Cytotoxic Activity of Rigosertib in Cancer Cell Lines.

Signaling Pathways Modulated by Rigosertib

Rigosertib's multi-targeted nature results in the modulation of several interconnected signaling pathways critical for cancer cell growth and survival.

Plk1-Mediated Mitotic Progression

By inhibiting Plk1, rigosertib disrupts the normal progression of mitosis. This leads to defects in spindle formation, mitotic arrest at the G2/M phase, and ultimately, apoptosis.[2][3]

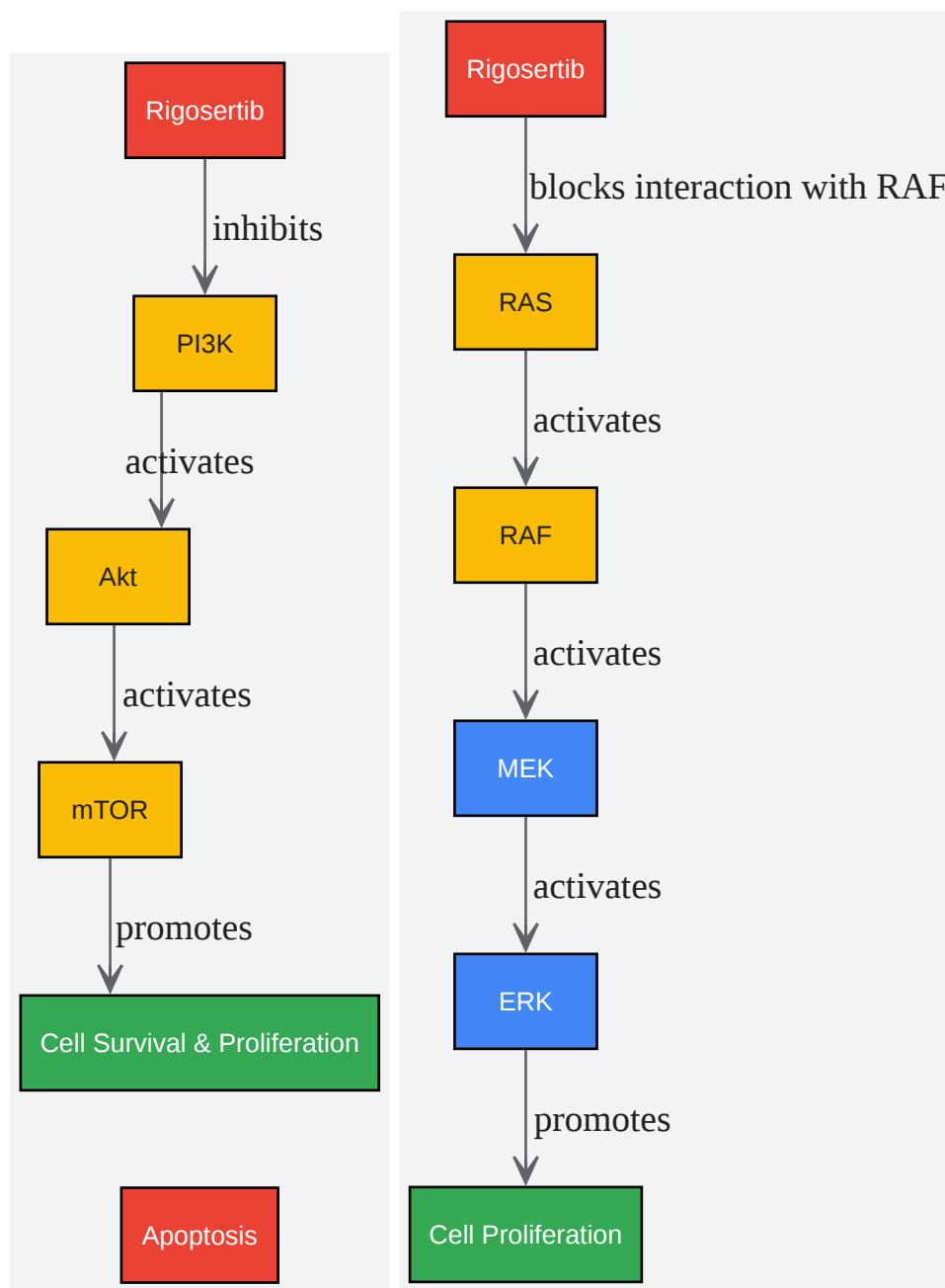


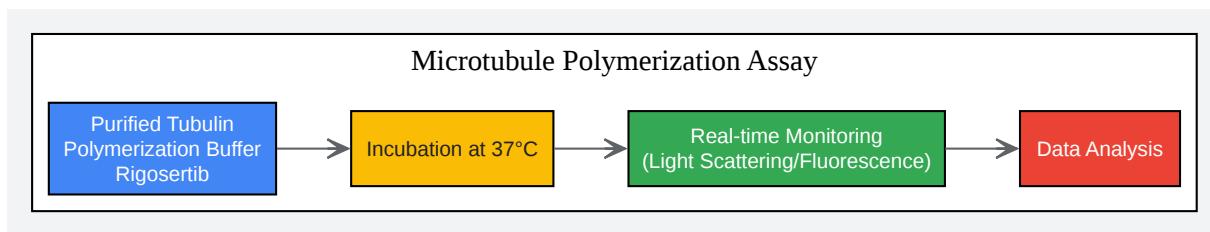
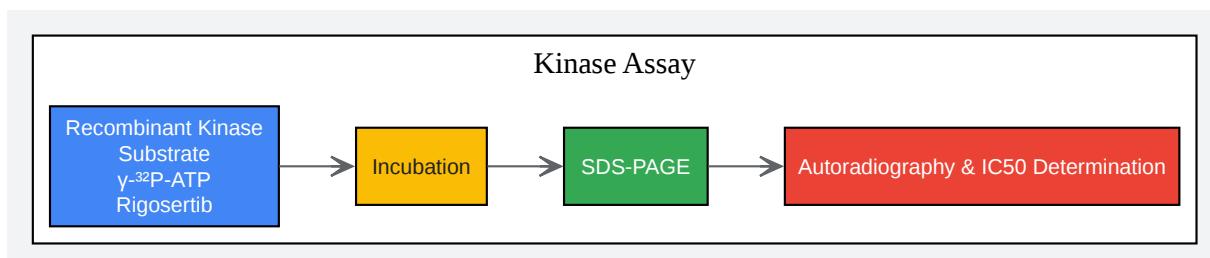
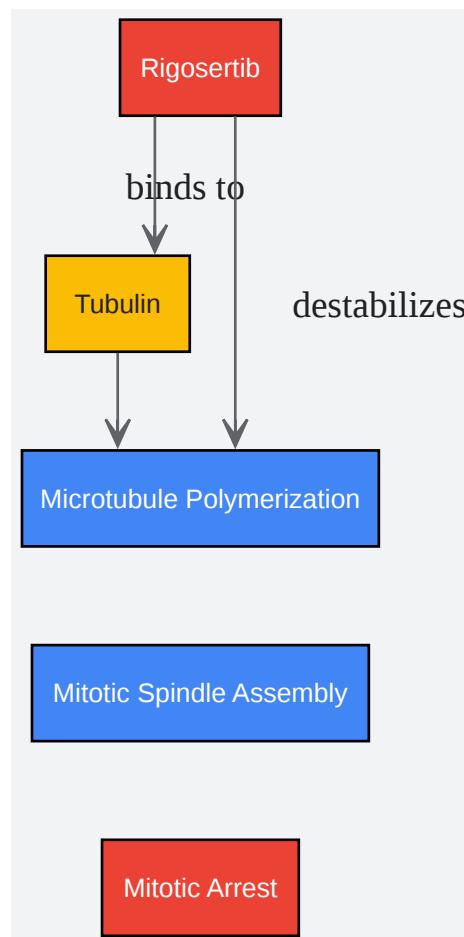
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Caption: Rigosertib-mediated inhibition of Plk1 and its effect on the G2/M cell cycle transition.

PI3K/Akt/mTOR Signaling Pathway

Rigosertib inhibits the PI3K/Akt/mTOR pathway, a central signaling cascade for cell growth, survival, and proliferation.^[6] This inhibition is achieved in a dose-dependent manner and contributes to the pro-apoptotic effects of the drug.^[6]





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